molecular formula C10H22O4 B14670792 3,6-Dimethyloctane-3,6-diperoxol CAS No. 42828-75-1

3,6-Dimethyloctane-3,6-diperoxol

Cat. No.: B14670792
CAS No.: 42828-75-1
M. Wt: 206.28 g/mol
InChI Key: ZFNNMKJYTJJZOT-UHFFFAOYSA-N
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Description

Properties

CAS No.

42828-75-1

Molecular Formula

C10H22O4

Molecular Weight

206.28 g/mol

IUPAC Name

3,6-dihydroperoxy-3,6-dimethyloctane

InChI

InChI=1S/C10H22O4/c1-5-9(3,13-11)7-8-10(4,6-2)14-12/h11-12H,5-8H2,1-4H3

InChI Key

ZFNNMKJYTJJZOT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCC(C)(CC)OO)OO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyloctane-3,6-diperoxol typically involves the reaction of 3,6-dimethyloctane-3,6-dihydroperoxide with hydrogen peroxide in an acidic environment. This reaction facilitates the formation of the diperoxol compound through the addition of peroxide groups to the dimethyloctane structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyloctane-3,6-diperoxol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex peroxides.

    Reduction: Reduction reactions can break down the peroxide groups, leading to the formation of alcohols or hydrocarbons.

    Substitution: The peroxide groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Higher-order peroxides and ketones.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Compounds with different functional groups replacing the peroxide groups.

Scientific Research Applications

3,6-Dimethyloctane-3,6-diperoxol has several applications in scientific research:

    Chemistry: Used as an initiator in polymerization reactions and as a reagent in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including its role as an oxidizing agent.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-Dimethyloctane-3,6-diperoxol involves the generation of free radicals through the homolytic cleavage of the peroxide bonds. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Reactivity and Stability

Dialkyl peroxides decompose thermally to generate alkoxy radicals, initiating chain reactions. Key factors influencing reactivity include:

  • Bond Dissociation Energy (BDE) : Peroxide O-O bonds typically have BDEs of ~30–50 kcal/mol. Substituents adjacent to the peroxide group (e.g., methyl groups in 3,6-Dimethyloctane-3,6-diperoxol) may stabilize radicals post-decomposition, altering reaction kinetics .
  • Thermal Stability : Linear alkyl peroxides like this compound are generally less thermally stable than highly branched analogs (e.g., di-tert-butyl peroxide). For example, di-tert-butyl peroxide decomposes at ~120–140°C, while this compound may decompose at lower temperatures due to reduced steric protection of the O-O bond.

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